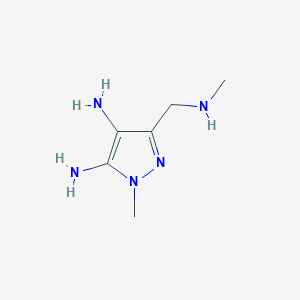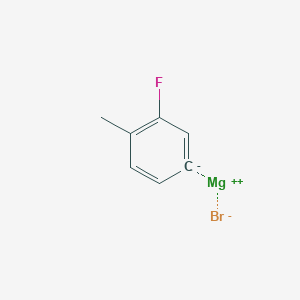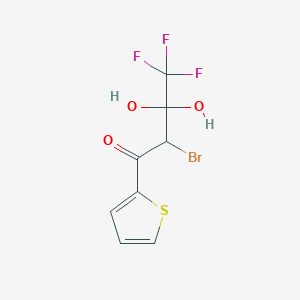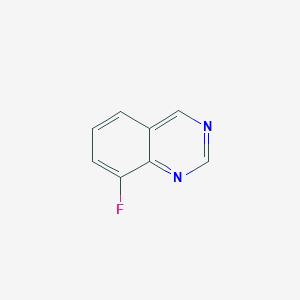
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine, also known as MPTP, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a known neurotoxin that selectively damages dopaminergic neurons in the brain, making it a valuable tool for studying Parkinson's disease and other neurological disorders.
作用機序
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine is converted in the brain to a toxic metabolite, MPP+, which selectively damages dopaminergic neurons by inhibiting mitochondrial respiration. This leads to a loss of function in these neurons and ultimately to the symptoms of Parkinson's disease.
生化学的および生理学的効果
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has been shown to cause a range of biochemical and physiological effects in the brain, including a decrease in dopamine levels, an increase in reactive oxygen species, and an increase in inflammation. These effects have been implicated in the development of Parkinson's disease and other neurological disorders.
実験室実験の利点と制限
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has several advantages as a tool for scientific research, including its ability to selectively damage dopaminergic neurons in the brain and its ability to closely mimic the symptoms of Parkinson's disease. However, its neurotoxicity also poses a significant risk to researchers working with this compound, and caution must be exercised to ensure safe handling and disposal.
将来の方向性
There are many potential future directions for research into 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine and its effects on the brain. One area of interest is the development of new treatments for Parkinson's disease based on a better understanding of the mechanisms underlying 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine-induced neurotoxicity. Other potential areas of research include the use of 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine as a tool for investigating the role of dopamine in reward pathways in the brain and the development of new drugs for the treatment of drug addiction.
合成法
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine can be synthesized using a variety of methods, including the reaction of 2-methyl-3,5-dicarbethoxy-4-aminopyrazole with formaldehyde and methylamine, or the reaction of 2-methyl-3,5-dicarbethoxy-4-nitropyrazole with methylamine followed by reduction with sodium dithionite.
科学的研究の応用
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has been extensively studied for its potential use in scientific research, particularly in the study of Parkinson's disease. This compound is able to selectively damage dopaminergic neurons in the brain, leading to symptoms that closely resemble those of Parkinson's disease in humans. 2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine has also been used to study the mechanisms underlying drug addiction and to investigate the role of dopamine in reward pathways in the brain.
特性
CAS番号 |
184173-24-8 |
|---|---|
製品名 |
2-Methyl-5-(methylaminomethyl)pyrazole-3,4-diamine |
分子式 |
C6H13N5 |
分子量 |
155.2 g/mol |
IUPAC名 |
2-methyl-5-(methylaminomethyl)pyrazole-3,4-diamine |
InChI |
InChI=1S/C6H13N5/c1-9-3-4-5(7)6(8)11(2)10-4/h9H,3,7-8H2,1-2H3 |
InChIキー |
PNURGEWVWONEOL-UHFFFAOYSA-N |
SMILES |
CNCC1=NN(C(=C1N)N)C |
正規SMILES |
CNCC1=NN(C(=C1N)N)C |
同義語 |
1H-Pyrazole-4,5-diamine, 1-methyl-3-[(methylamino)methyl]- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)


![1,4-Dioxaspiro[4.4]non-6-ene-6-carbaldehyde](/img/structure/B71469.png)









